molecular formula C11H15N5O5 B088170 3'-O-Methylguanosine CAS No. 10300-27-3

3'-O-Methylguanosine

Cat. No. B088170
CAS RN: 10300-27-3
M. Wt: 297.27 g/mol
InChI Key: UYARPHAXAJAZLU-KQYNXXCUSA-N
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Description

3’-O-Methylguanosine, also known as 3-OMG, is a methylated nucleoside analog and a RNA chain terminator . It is an endogenous methylated nucleoside found in human fluids . Methylated purine bases are present in higher amounts in tumor-bearing patients compared to healthy controls . Early virus-specific RNA synthesis was preferentially inhibited by 3’-O-methyl guanosine .


Synthesis Analysis

The synthesis of 3’-O-Methylguanosine involves the use of SnCl2 *2H2O / dimethylformamide; 1,2-dimethoxy-ethane / 50 °C . Another method involves the use of adenosine deaminase / dimethylsulfoxide; H2O / 72 h / Ambient temperature; 0.1M sodium phosphate buffer .


Molecular Structure Analysis

The molecular formula of 3’-O-Methylguanosine is C11H15N5O5 . Its molecular weight is 297.27 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3’-O-Methylguanosine include the use of SnCl2 *2H2O / dimethylformamide; 1,2-dimethoxy-ethane / 50 °C . Another reaction involves the use of adenosine deaminase / dimethylsulfoxide; H2O / 72 h / Ambient temperature; 0.1M sodium phosphate buffer .


Physical And Chemical Properties Analysis

3’-O-Methylguanosine is a solid substance . It has a melting point range of 263-300 °C .

Scientific Research Applications

Antiviral Applications

3’-O-Methylguanosine is known to be an antiviral nucleoside analog . It has been found to inhibit viral plaque formation and viral RNA synthesis in vaccinia virus-infected Vero cells when used at a concentration of 10 µM .

Research in Immunology & Inflammation

This compound is used in the research area of Immunology & Inflammation . The specific applications in this field are not detailed, but it’s likely used in studying the immune response to viral infections.

Infectious Disease Research

3’-O-Methylguanosine is also used in the research area of Infectious Disease , likely due to its antiviral properties. It may be used to study the mechanisms of viral infections and potential treatments.

Viral Diseases Research

This compound is used in the research area of Viral Diseases . Given its antiviral properties, it’s likely used in studying the mechanisms of various viral diseases and potential antiviral treatments.

Z-RNA Stabilizer

3’-O-Methylguanosine has been used as a Z-form RNA stabilizer . The incorporation of m8Gm can stabilize the Z-form containing an AU base pair . This is particularly useful for the structural and functional study of Z-RNA .

Role in Interferon-response Pathway

It has been reported that Z-RNA, which can be stabilized by 3’-O-Methylguanosine, participates in the interferon-response pathway . This suggests a potential role for 3’-O-Methylguanosine in immune response research.

Role in Viral Inhibition

Z-RNA, stabilized by 3’-O-Methylguanosine, has been associated with viral inhibition . This suggests that 3’-O-Methylguanosine could be used in research focused on viral inhibition strategies.

Endogenous Methylated Nucleoside

3’-O-Methylguanosine is an endogenous methylated nucleoside found in human fluids . Methylated purine bases are present in higher amounts in tumor-bearing patients compared to healthy controls . This suggests a potential role for 3’-O-Methylguanosine in cancer research.

Safety And Hazards

3’-O-Methylguanosine is potentially harmful if swallowed . It may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

3’-O-Methylguanosine has been reported as a potent inhibitor of vaccinia virus . It has potential implications in cancer, with connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment . Future research directions include further investigation of the biological roles of m7G modifications, potential molecular mechanisms of tumorigenesis, and m7G-related diagnostic and therapeutic strategies .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYARPHAXAJAZLU-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3'-O-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3'-O-Methylguanosine

CAS RN

10300-27-3
Record name 3′-O-Methylguanosine
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Record name 3'-O-Methylguanosine
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Record name 3'-O-Methylguanosine
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Record name 3'-O-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

263 °C
Record name 3'-O-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3'-O-Methylguanosine interact with its target and what are the downstream effects?

A: 3'-O-Methylguanosine acts as a competitive inhibitor of self-splicing in the Tetrahymena ribosomal RNA precursor. [] It competes with guanosine for binding to the intervening sequence (IVS) of the rRNA precursor, which catalyzes its own splicing. [] By binding to the IVS, 3'-O-Methylguanosine prevents the ligation of guanosine's 3'-hydroxyl group to the 5' terminus of the IVS, thereby inhibiting the splicing process. []

Q2: What is the structural characterization of 3'-O-Methylguanosine?

A2: 3'-O-Methylguanosine is a guanosine ribonucleoside derivative where a methyl group replaces the hydrogen atom of the 3'-hydroxyl group on the ribose sugar.

    Q3: Can you elaborate on the catalytic properties and applications of 3'-O-Methylguanosine?

    A: While 3'-O-Methylguanosine itself doesn't exhibit catalytic activity, it plays a crucial role in understanding the catalytic mechanism of the Tetrahymena rRNA precursor's self-splicing reaction. [] Its ability to inhibit the reaction by competing with guanosine highlights the importance of the 2'-hydroxyl group of guanosine in both binding to the IVS and facilitating the nucleophilic attack during the splicing reaction. [] This knowledge is valuable for developing potential RNA-targeting therapeutics.

    Q4: How does the structure of 3'-O-Methylguanosine relate to its activity and are there any insights into structure-activity relationships (SAR)?

    A: The presence of the methyl group at the 3'-oxygen of the ribose in 3'-O-Methylguanosine significantly impacts its interaction with the Tetrahymena rRNA precursor. [] Unlike guanosine, it cannot act as a substrate for the splicing reaction, even at high concentrations. [] This suggests that the 2'-hydroxyl group of guanosine is crucial for the reaction mechanism, likely through its involvement in the nucleophilic attack on the phosphate at the splice site. [] Comparing the inhibitory activity of 3'-O-Methylguanosine with deoxyguanosine and dideoxyguanosine reveals the importance of the 2'-hydroxyl group for optimal binding to the RNA. [] This information is valuable for understanding the structural requirements for substrate recognition and catalysis in RNA-mediated reactions.

    Q5: What are the known toxicological and safety aspects of 3'-O-Methylguanosine?

    A5: Due to the research focus on its mechanistic role, comprehensive toxicological and safety data for 3'-O-Methylguanosine is limited. Further investigations are necessary to determine its potential toxicity, adverse effects, and overall safety profile.

    Q6: What analytical methods and techniques are employed to characterize and quantify 3'-O-Methylguanosine?

    A6: Several analytical techniques can be used to characterize and quantify 3'-O-Methylguanosine:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, differentiating it from other isomers like 2'-O-Methylguanosine. [, ]

    Q7: Can you provide insights into the historical context and milestones in research related to 3'-O-Methylguanosine?

    A: Research on 3'-O-Methylguanosine has evolved alongside our understanding of RNA splicing and its significance in cellular processes. Early studies primarily focused on synthesizing and characterizing this compound alongside other modified nucleosides. [, ] The discovery of catalytic RNA, particularly the self-splicing activity of the Tetrahymena rRNA precursor, shifted the focus towards understanding the molecular mechanisms involved. [] The use of 3'-O-Methylguanosine as a competitive inhibitor in these studies has provided valuable insights into the catalytic mechanism of RNA splicing and the critical role of specific functional groups in substrate recognition and catalysis. []

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